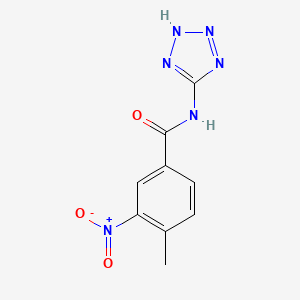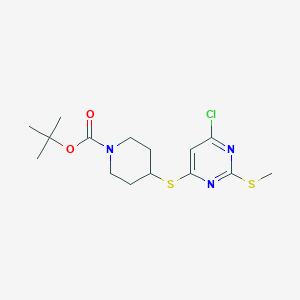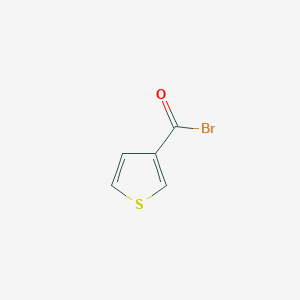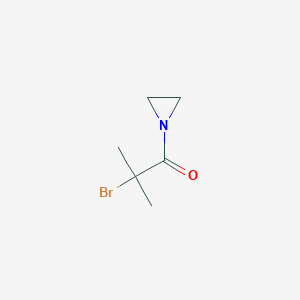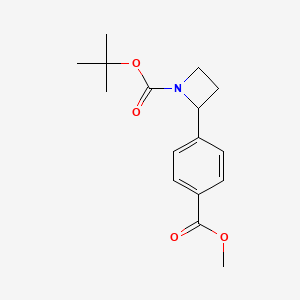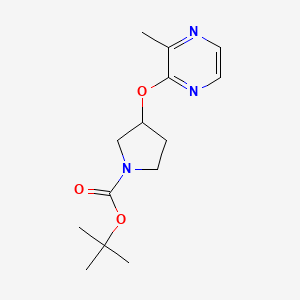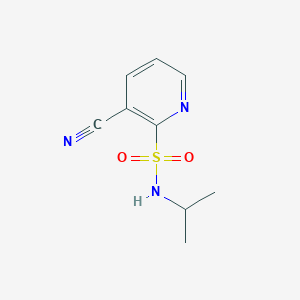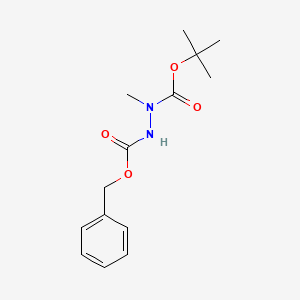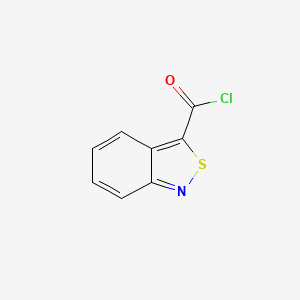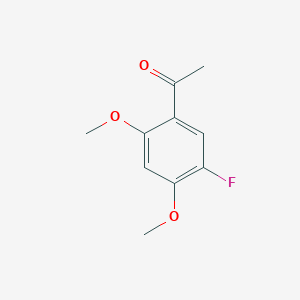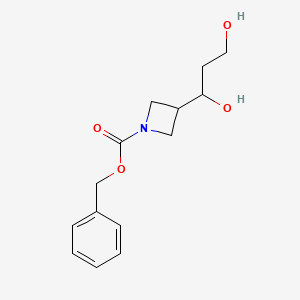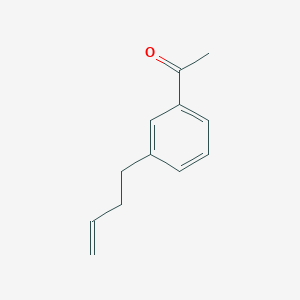
1-(3-But-3-enylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-But-3-enylphenyl)ethanone is an organic compound with the molecular formula C12H14O It is characterized by a phenyl ring substituted with a but-3-enyl group and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-But-3-enylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-but-3-enylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-But-3-enylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(3-But-3-enylphenyl)ethanoic acid.
Reduction: 1-(3-But-3-enylphenyl)ethanol.
Substitution: 1-(3-But-3-enylphenyl)-2-chloroethanone.
Aplicaciones Científicas De Investigación
1-(3-But-3-enylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the manufacture of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3-But-3-enylphenyl)ethanone exerts its effects depends on its chemical structure. The phenyl ring can participate in π-π interactions, while the ethanone group can act as an electrophile in various reactions. The but-3-enyl group provides additional sites for chemical modification, enhancing the compound’s versatility.
Molecular Targets and Pathways:
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions, targeting specific positions on the ring.
Nucleophilic Addition: The ethanone group can participate in nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparación Con Compuestos Similares
1-(3-Benzoylphenyl)ethanone: Similar structure but with a benzoyl group instead of a but-3-enyl group.
1-(3-Phenylpropyl)ethanone: Similar structure but with a phenylpropyl group instead of a but-3-enyl group.
Uniqueness: 1-(3-But-3-enylphenyl)ethanone is unique due to the presence of the but-3-enyl group, which provides additional reactivity and potential for chemical modification compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
358751-04-9 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-(3-but-3-enylphenyl)ethanone |
InChI |
InChI=1S/C12H14O/c1-3-4-6-11-7-5-8-12(9-11)10(2)13/h3,5,7-9H,1,4,6H2,2H3 |
Clave InChI |
YPSAZENIVAGQHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


